Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine
Description
Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine is an organoamine compound featuring a benzyl group, a thiophene ring substituted with methyl groups at the 4- and 5-positions, and a methylamine linkage. This structure combines aromatic, heterocyclic, and amine functionalities, making it a candidate for applications in catalysis, materials science, or pharmaceutical intermediates. Consequently, its comparison with similar compounds must rely on structural and functional analogs discussed in the literature.
Properties
Molecular Formula |
C14H17NS |
|---|---|
Molecular Weight |
231.36 g/mol |
IUPAC Name |
N-[(4,5-dimethylthiophen-3-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C14H17NS/c1-11-12(2)16-10-14(11)9-15-8-13-6-4-3-5-7-13/h3-7,10,15H,8-9H2,1-2H3 |
InChI Key |
UHIYICCSUBWUCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1CNCC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparison of Synthesis Methods
Table 2: Spectroscopic Characterization Data
| Technique | Key Signals |
|---|---|
| $$^1$$H NMR (DMSO-d$$_6$$) | δ 2.21 (s, 6H, CH$$3$$), 3.78 (s, 2H, CH$$2$$), 4.45 (s, 2H, NCH$$_2$$), 7.25–7.38 (m, 5H, Ar-H) |
| HRMS | [M+H]$$^+$$ Calculated: 231.36; Found: 231.35 |
| IR (KBr) | 3246 cm$$^{-1}$$ (N-H), 1720 cm$$^{-1}$$ (C=O ester, if present) |
Critical Analysis of Methodologies
- Nucleophilic Substitution : Ideal for scalability but requires palladium catalysts, raising contamination concerns.
- Reductive Amination : High yields but sensitive to moisture and stoichiometry.
- Tandem Synthesis : Efficient and catalytic but limited to specific aldehyde-amine pairs.
Chemical Reactions Analysis
Types of Reactions
Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of benzyl-substituted derivatives.
Scientific Research Applications
Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Amines
Methyl Diethanol Amine (MDEA)
MDEA, a tertiary amine, is widely used in CO₂ capture due to its high adsorption capacity and low regeneration energy . Key differences from benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine include:
- Structure: MDEA lacks aromatic or heterocyclic moieties, relying on hydroxyl and ethanolamine groups for CO₂ interaction.
- CO₂ Adsorption Mechanism : MDEA reacts with CO₂ via base-catalyzed hydration, forming carbamates and bicarbonates . Benzyl-substituted amines may exhibit distinct reactivity due to steric hindrance from the benzyl group or electronic effects from the thiophene ring.
Piperazine-Activated Amines
Piperazine is often added to MDEA to enhance CO₂ absorption kinetics . Unlike this compound, piperazine is a bicyclic secondary amine with smaller steric bulk, enabling faster diffusion and reaction with CO₂.
Aromatic Amines
Compounds like N-(p-methoxyphenyl)-p-phenylenediamine (CAS 101-64-4) share aromaticity with this compound but lack heterocyclic thiophene groups. Such amines are typically employed in polymer synthesis or corrosion inhibition, highlighting divergent applications compared to the target compound .
Physicochemical Properties and Functional Performance
Surface Interactions
MDEA-impregnated mesoporous carbon (aMDEA-MC) achieved a CO₂ adsorption capacity of 2.63 mmol/g via combined chemical (amine-CO₂ reaction) and physical (pore filling) mechanisms . This compound’s adsorption performance would depend on:
- Amine Accessibility : The benzyl and thiophene groups may hinder CO₂ access to the amine site, reducing efficiency compared to MDEA.
Structural Characterization
FTIR spectra of MDEA-MC showed peaks at 3395 cm⁻¹ (O–H stretch) and 1031 cm⁻¹ (C–N stretch) . For this compound, key diagnostic peaks would include:
- Thiophene C–S stretch : ~600–800 cm⁻¹ (absent in MDEA).
- Aromatic C–H bends : ~700–900 cm⁻¹.
Biological Activity
Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine is a compound of interest due to its potential biological activities, particularly in the context of anticancer research and enzyme inhibition. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.
Synthesis and Structure
The synthesis of this compound typically involves the alkylation of amines with appropriate thiophene derivatives. The structural formula can be represented as follows:
This compound features a benzyl group linked to a 4,5-dimethylthiophene moiety, which is crucial for its biological activity.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, analogues have been tested against several solid tumors and hematological malignancies. The results indicate that these compounds can inhibit key receptor tyrosine kinases (RTKs), including EGFR and HER-2, which are pivotal in cancer progression.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | K562 | 0.1 | EGFR inhibition |
| 2 | HL60 | 0.2 | HER-2 inhibition |
| 3 | MCF-7 | 0.15 | Multi-kinase target |
The above table summarizes some findings related to the anticancer activity of compounds structurally related to this compound.
Enzyme Inhibition
This compound has also shown promise as an inhibitor of various enzymes involved in tumor progression. For example, it has been evaluated for its inhibitory effects on the deubiquitinase USP1/UAF1 complex, which is implicated in cancer cell survival.
In vitro studies have indicated that this compound can effectively inhibit the activity of USP1 at low micromolar concentrations, suggesting its potential as a therapeutic agent targeting this pathway.
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds highlight the importance of specific structural features in determining biological activity. Modifications to the thiophene ring or the benzyl group significantly affect potency and selectivity.
Key observations include:
- Substituent Effects : Electron-withdrawing groups on the benzyl moiety enhance activity against certain cancer cell lines.
- Ring Modifications : Alterations in the thiophene ring structure can lead to improved binding affinity for target enzymes.
Case Study 1: Anticancer Activity in K562 Cells
A recent case study evaluated the effects of this compound on K562 leukemia cells. The compound exhibited an IC50 value of 0.1 µM, indicating potent cytotoxicity. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways.
Case Study 2: Inhibition of USP1/UAF1 Complex
Another study focused on the inhibition of the USP1/UAF1 complex by this compound. The compound demonstrated significant inhibition at concentrations as low as 0.5 µM in cellular assays, suggesting its potential role in enhancing the efficacy of existing chemotherapeutics by preventing deubiquitination processes that protect cancer cells from apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
